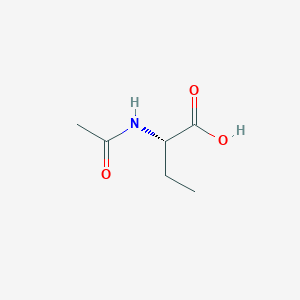

(2S)-2-acetamidobutanoic acid

Description

(2S)-2-Acetamidobutanoic acid is a chiral amino acid derivative characterized by a butanoic acid backbone with an acetamido (-NHCOCH₃) group at the second carbon and an (S)-configuration. This compound is structurally related to proteinogenic amino acids but differs in its substitution pattern, making it a valuable intermediate in organic synthesis, pharmaceutical research, and enantioselective catalysis. Its stereochemistry and functional groups influence its solubility, reactivity, and biological activity.

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(2S)-2-acetamidobutanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 |

InChI Key |

WZVZUKROCHDMDT-YFKPBYRVSA-N |

Isomeric SMILES |

CC[C@@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-acetamidobutanoic acid typically involves the acylation of (S)-2-aminobutanoic acid. One common method is the reaction of (S)-2-aminobutanoic acid with acetic anhydride under controlled conditions to yield (2S)-2-acetamidobutanoic acid. The reaction is usually carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C to prevent any side reactions.

Industrial Production Methods

Industrial production of (2S)-2-acetamidobutanoic acid may involve more scalable processes such as enzymatic synthesis or fermentation. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness. Enzymatic synthesis involves the use of specific enzymes that catalyze the acylation reaction, while fermentation utilizes genetically modified microorganisms to produce the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-acetamidobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that (2S)-2-acetamidobutanoic acid exhibits antimicrobial activity against certain bacterial strains. Its effectiveness has been evaluated in various studies, highlighting its potential as a lead compound for developing new antimicrobial agents. Preliminary findings suggest it can inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential applicability in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a recent study, derivatives of (2S)-2-acetamidobutanoic acid were synthesized and tested against Staphylococcus aureus. One derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory effects of (2S)-2-acetamidobutanoic acid in a murine model of arthritis. The administration of the compound led to a notable decrease in paw swelling and histological evidence of reduced inflammation compared to control groups. This suggests therapeutic potential for inflammatory conditions.

Mechanism of Action

The mechanism of action of (2S)-2-acetamidobutanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

(2S)-2-Acetamidobutanoic acid belongs to the family of branched-chain amino acid derivatives. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- Solubility: The acetamido group in (2S)-2-acetamidobutanoic acid enhances polarity compared to non-acetylated analogs (e.g., 2-aminobutanoic acid), improving solubility in polar solvents like water or DMSO.

- Chirality : The (S)-configuration distinguishes it from (R)-enantiomers, which may exhibit divergent biological activities or binding affinities .

- Stability: Acetylation reduces nucleophilicity at the amino group, increasing stability against oxidation compared to primary amines .

Research Findings and Limitations

- Synthetic Challenges: Unlike phthalimide-protected esters , (2S)-2-acetamidobutanoic acid requires enantioselective synthesis to maintain its stereochemical integrity.

- Biological Activity: Limited data exist on its direct pharmacological effects, though its analogs show promise in antimicrobial and anticancer research .

Biological Activity

(2S)-2-acetamidobutanoic acid, also known as L-threonine, is an amino acid that plays a crucial role in various biological processes. This article delves into its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Overview of (2S)-2-acetamidobutanoic Acid

- Chemical Structure : (2S)-2-acetamidobutanoic acid has the molecular formula CHNO and is classified as a non-essential amino acid.

- Natural Sources : It is found in various proteins and is essential for protein synthesis in many organisms.

Antimicrobial Activity

Research indicates that (2S)-2-acetamidobutanoic acid exhibits antimicrobial properties. A study demonstrated that derivatives of this compound showed selective activity against certain Gram-positive bacteria while exhibiting weak or no activity against Gram-negative bacteria and fungi. For instance, compounds synthesized from (2S)-2-acetamidobutanoic acid displayed high activity against Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) as low as 0.09 mmol/L .

Antioxidant Activity

(2S)-2-acetamidobutanoic acid has been studied for its antioxidant properties. It has been shown to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Nutritional Supplement

Due to its role in protein synthesis, (2S)-2-acetamidobutanoic acid is often included in nutritional supplements aimed at promoting muscle growth and recovery in athletes. Its supplementation can enhance performance by improving muscle protein synthesis rates.

Potential Role in Cancer Therapy

Recent studies suggest that (2S)-2-acetamidobutanoic acid and its derivatives may have potential applications in cancer therapy. Some compounds derived from it have shown significant antiproliferative effects against various cancer cell lines, indicating a potential role in the development of anticancer agents .

Study on Antimicrobial Properties

In a comprehensive study examining the antimicrobial activity of various amino acids, it was found that (2S)-2-acetamidobutanoic acid derivatives had notable antibacterial effects against both pathogenic bacteria and biofilm formation . The study highlighted the potential use of these compounds in developing new antibacterial therapies.

Metabolomics Research

A metabolomics approach was employed to investigate the metabolic effects of diets supplemented with (2S)-2-acetamidobutanoic acid. Results indicated significant changes in metabolic profiles associated with enhanced athletic performance and recovery post-exercise .

Data Tables

| Activity Type | Tested Organisms | MIC (mmol/L) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.09 |

| Antimicrobial | Bacillus subtilis | 0.12 |

| Antioxidant | Free radical scavenging | Effective |

| Antiproliferative | Various cancer cell lines | IC50 < 10 µM |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-2-acetamidobutanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves the acetylation of L-2-aminobutanoic acid using acetic anhydride or acetyl chloride under basic conditions (e.g., sodium bicarbonate). Optimization includes controlling temperature (0–25°C) to minimize racemization and monitoring pH to ensure complete acetylation. Post-reaction, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) is critical . Yield improvements can be achieved by iterative adjustments to molar ratios (e.g., 1:1.2 amino acid to acetylating agent) and reaction time (4–6 hours).

Q. How can researchers verify the purity and structural identity of (2S)-2-acetamidobutanoic acid?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98%).

- Spectroscopy :

- NMR : H NMR (DMSO-d6) for characteristic peaks: δ 1.8 ppm (acetamidomethyl), δ 4.2 ppm (α-H), δ 12.1 ppm (carboxylic acid).

- IR : Peaks at ~1650 cm (amide C=O) and ~1730 cm (carboxylic acid C=O) .

- Mass Spectrometry : ESI-MS for molecular ion [M+H] at m/z 146.1 (theoretical: 145.16 g/mol) .

Q. What solvents and conditions are optimal for dissolving (2S)-2-acetamidobutanoic acid in experimental settings?

- Methodological Answer : The compound exhibits limited solubility in nonpolar solvents (e.g., hexane) but dissolves readily in polar aprotic solvents (DMSO, DMF) and aqueous buffers at pH >5 (due to deprotonation of the carboxylic acid). For biological assays, use phosphate-buffered saline (PBS, pH 7.4) with sonication (15–30 minutes) to enhance solubility. Avoid prolonged exposure to high temperatures (>60°C) to prevent decomposition .

Advanced Research Questions

Q. How can enantiomeric purity of (2S)-2-acetamidobutanoic acid be analyzed, and what are common sources of contamination?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chirobiotic T) with a mobile phase of hexane/isopropanol (90:10) to resolve (2S) and (2R) enantiomers. Retention time differences ≥1.5 minutes confirm enantiopurity (>99% ee) .

- Circular Dichroism (CD) : Measure ellipticity at 210–230 nm; a negative Cotton effect at 220 nm confirms the S-configuration.

- Contamination Sources : Incomplete acetylation (residual L-2-aminobutanoic acid) or racemization during synthesis (e.g., high-temperature reflux). Mitigate via low-temperature reactions and neutral pH .

Q. What strategies are effective for studying the interaction of (2S)-2-acetamidobutanoic acid with enzymes or biological targets?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity () by titrating the compound into enzyme solutions (e.g., aminoacylase) in Tris buffer (pH 8.0).

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with Ser-189 in acylase I). Validate with site-directed mutagenesis .

- Kinetic Assays : Monitor hydrolysis rates (UV-Vis at 405 nm) using p-nitroaniline derivatives as substrates. Competitive inhibition patterns (Lineweaver-Burk plots) reveal mechanistic insights .

Q. How should researchers address contradictory data regarding the compound’s solubility or reactivity across studies?

- Methodological Answer :

- Systematic Replication : Repeat experiments under standardized conditions (pH, temperature, solvent batch) to isolate variables.

- Advanced Characterization : Use X-ray crystallography (single-crystal) to confirm solid-state structure and differential scanning calorimetry (DSC) to assess polymorphic forms affecting solubility .

- Meta-Analysis : Compare datasets across studies (e.g., PubChem, HMDB) to identify outliers. Apply statistical tests (e.g., ANOVA) to evaluate significance of discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.